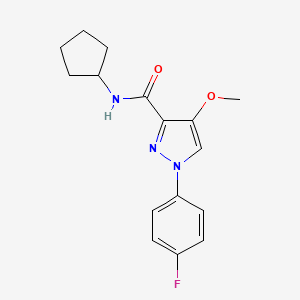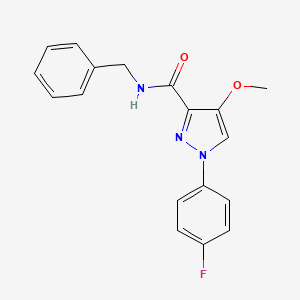
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, commonly known as FMPP, is an organic compound that has a wide range of applications in organic synthesis. FMPP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions. FMPP is a versatile compound with many potential uses.
科学研究应用
FMPP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, FMPP has been used in the synthesis of a variety of organic compounds, such as polymers and monomers. Additionally, FMPP has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
作用机制
The mechanism of action of FMPP is not completely understood, however, it is believed to involve a number of different steps. First, the Grignard reagent reacts with the alkyl halide to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPP are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. For example, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
实验室实验的优点和局限性
The advantages of using FMPP in laboratory experiments include its versatility and its ability to be used in a variety of reactions. Additionally, FMPP is relatively inexpensive and can be obtained from a variety of sources. The limitations of using FMPP in laboratory experiments include its low solubility in water and its potential to cause skin and eye irritation.
未来方向
The potential future directions for FMPP include further development of its applications in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses. Additionally, further research into its potential applications in the synthesis of catalysts, such as Lewis acids and Brønsted acids, is needed. Additionally, further research into its potential applications in the synthesis of polymers and monomers is needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes is needed.
合成方法
FMPP can be synthesized through a variety of methods. The most common method is the use of a Grignard reaction, in which an alkyl halide is reacted with a Grignard reagent to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPAQLEUQKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

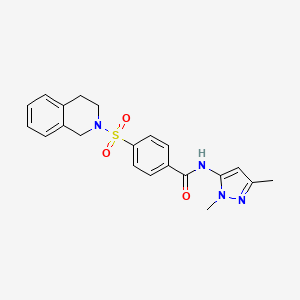

![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)
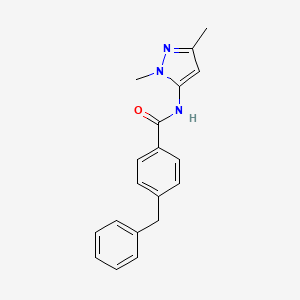
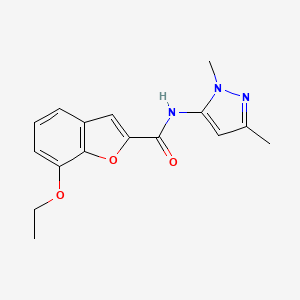
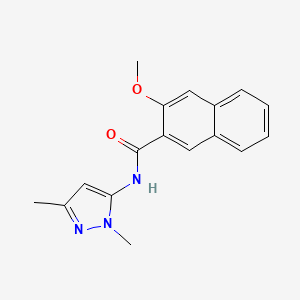
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)
